![molecular formula C16H20BrNO3 B023691 (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate CAS No. 244056-98-2](/img/structure/B23691.png)

(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like "(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate" often involves multi-step synthetic routes. A related compound, "3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate," was synthesized through intramolecular cycloaddition, highlighting a potential strategy for constructing complex fused ring systems (Long He, 2010). Moreover, the synthesis of similar compounds often involves key steps such as debenzylation, ring hydrogenation, and one-pot transformations, as seen in the large-scale preparation of related pyridine intermediates (Lokesh Babu Jarugu et al., 2018).

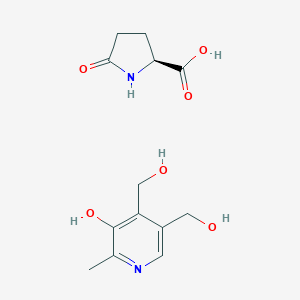

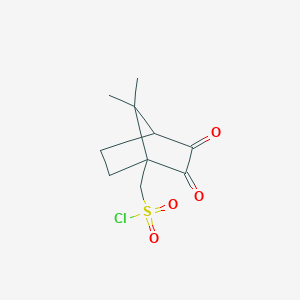

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features complex ring systems and stereocenters. For example, the related compound "3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate" exhibits envelope conformations in its pyrrolidine and 3,4-dihydro-2H-pyran rings, with the two benzene rings twisted at a significant dihedral angle, showcasing the intricate 3D arrangements typical in such molecules (Long He, 2010).

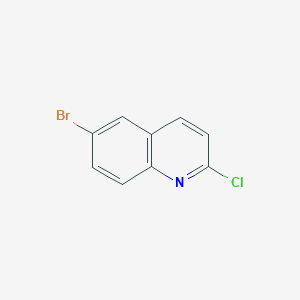

Chemical Reactions and Properties

The chemical reactivity of "(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate" can be inferred from related structures, which often undergo reactions such as cyclization, bromination, and N-amination. For example, the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates from furo[3,2-c]pyridines involved direct N-amination, illustrating the type of chemical transformations that similar compounds might undergo (M. Bencková & A. Krutošíková, 1999).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how compounds like "(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate" behave under different conditions. While specific data for this compound was not available, related compounds exhibit diverse physical properties, often influenced by their molecular structure and intermolecular interactions, such as hydrogen bonding (Long He, 2010).

Chemical Properties Analysis

The chemical properties of compounds in this family, including reactivity, stability, and functional group transformations, are influenced by their complex structures. For instance, the presence of bromomethyl groups and carboxylate esters in related compounds suggests potential reactivity sites for further chemical modifications, such as nucleophilic substitutions or ester hydrolysis, contributing to their versatile chemistry (M. S. Yagodkina-Yakovenko et al., 2018).

Aplicaciones Científicas De Investigación

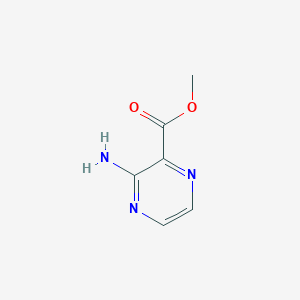

Heterocyclic Compounds in Chemistry and Biology

Heterocyclic compounds, including pyridine and benzothiazole derivatives, play a crucial role in various branches of chemistry due to their diverse properties and applications. Studies have detailed the synthesis, properties, and applications of these compounds, highlighting their importance in fields ranging from coordination chemistry to biological activities (Boča, Jameson, & Linert, 2011; Lewandowski, Kalinowska, & Lewandowska, 2005). These compounds' ability to form complex structures with metals and other elements underlines their utility in creating new materials with desired properties.

Synthesis of Complex Heterocycles

The synthesis of complex heterocycles, such as pyrano[2,3-d]pyrimidines, using hybrid catalysts, illustrates the evolving methodologies in creating compounds with potential pharmaceutical applications (Parmar, Vala, & Patel, 2023). These advancements underscore the continuous search for efficient, versatile synthetic routes to access biologically active heterocycles, which may include the synthesis and applications of the specified compound.

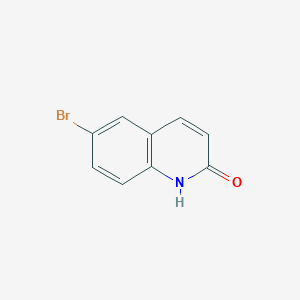

Potential CNS Acting Drugs

The exploration of functional chemical groups for synthesizing compounds with Central Nervous System (CNS) activity highlights the potential of heterocycles in developing new therapeutic agents (Saganuwan, 2017). This area of research is critical for addressing the increasing prevalence of CNS disorders, indicating a promising avenue for the application of the specified compound in medicinal chemistry.

Propiedades

IUPAC Name |

benzyl (3aS,7aS)-2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2/t13?,14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBRQWNILJEDKY-FGRDXJNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H](CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441249 |

Source

|

| Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |

CAS RN |

244056-98-2 |

Source

|

| Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)